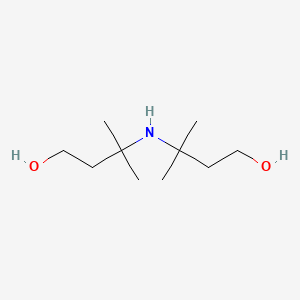

3,3'-Azanediylbis(3-methylbutan-1-ol)

Beschreibung

3,3'-Azanediylbis(3-methylbutan-1-ol) is a branched diol compound featuring a central azanediyl (NH) group linking two 3-methylbutan-1-ol moieties. The compound’s structure suggests moderate hydrophobicity due to the 3-methylbutanol chains, balanced by hydroxyl groups capable of hydrogen bonding. Such compounds are often used in organic synthesis, pharmaceutical intermediates, or as ligands in coordination chemistry .

Eigenschaften

CAS-Nummer |

192325-59-0 |

|---|---|

Molekularformel |

C10H23NO2 |

Molekulargewicht |

189.30 g/mol |

IUPAC-Name |

3-[(4-hydroxy-2-methylbutan-2-yl)amino]-3-methylbutan-1-ol |

InChI |

InChI=1S/C10H23NO2/c1-9(2,5-7-12)11-10(3,4)6-8-13/h11-13H,5-8H2,1-4H3 |

InChI-Schlüssel |

GLXFDIORWLKFHA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CCO)NC(C)(C)CCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

3,3’-Azanediylbis(3-methylbutan-1-ol) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu den entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktionsmittel: Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) sind häufig verwendete Reduktionsmittel.

Lösungsmittel: Reaktionen werden oft in Lösungsmitteln wie Ethanol, Methanol oder Dichlormethan durchgeführt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel:

Oxidation: Liefert Ketone oder Aldehyde.

Reduktion: Produziert Alkohole.

Substitution: Führt zu verschiedenen substituierten Derivaten.

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-Azanediylbis(3-methylbutan-1-ol) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Solvents: Reactions are often carried out in solvents such as ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Yields ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Results in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3,3’-Azanediylbis(3-methylbutan-1-ol) beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Wegen. Die Verbindung kann wirken durch:

Bindung an Enzyme oder Rezeptoren: Modulierung ihrer Aktivität und Einflussnahme auf biochemische Stoffwechselwege.

Veränderung zellulärer Prozesse: Beeinflussung der Zellsignalgebung, des Stoffwechsels oder der Genexpression.

Wirkmechanismus

The mechanism of action of 3,3’-Azanediylbis(3-methylbutan-1-ol) involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

Altering cellular processes: Affecting cell signaling, metabolism, or gene expression.

Vergleich Mit ähnlichen Verbindungen

Below is a detailed comparison of 3,3'-Azanediylbis(3-methylbutan-1-ol) with structurally or functionally related compounds.

Structural Analogs

Table 1: Molecular and Physical Properties

Key Observations :

- Branching vs. Linearity: The 3-methylbutanol chains in the target compound confer greater hydrophobicity compared to linear analogs like 3,3'-Azanediylbis(propan-1-ol). This may reduce water solubility but enhance compatibility with non-polar solvents .

- Hydrogen Bonding: Compounds like 2,2'-Azanediylbis(ethanol) have closer hydroxyl groups, enabling stronger intermolecular hydrogen bonding than the target compound’s spaced 3-methylbutanol groups .

- Aromatic vs. Aliphatic : CDT-1’s aromatic rings and carboxylic acid groups make it more polar and suitable for biological applications (e.g., anti-aging studies in mice), contrasting with the aliphatic nature of the target compound .

Functional Derivatives

Key Observations :

- Pharmaceutical Relevance : Fluorinated derivatives (e.g., in ) highlight the azanediylbis group’s utility in drug design, though the target compound’s lack of aromaticity may limit such applications .

- Industrial Use : Bis(3-methylbutyl) itaconate’s bio-based production mirrors the growing interest in sustainable chemistry, where the target compound could serve as a precursor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.